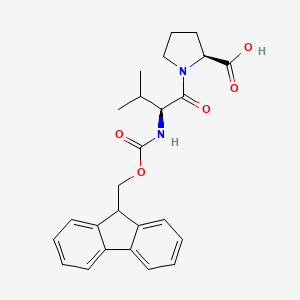
Fmoc-Glu-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-l-glutamic acid 1-(7-amido-4-methylcoumarin)
科学的研究の応用
超分子ゲル
Fmoc-Glu-AMC: は、超分子ゲルの生成に使用されます。これらのゲルは、安定な3Dネットワークをもたらす共集合プロセスによって形成されます。 これらは、生体組織の損傷の修復や加齢に伴う構造または機能の障害の修復に特に役立ちます {svg_1}.
組織工学
組織工学では、This compoundは自己支持性ハイドロゲルの開発に貢献しています。 これらのハイドロゲルは、細胞接着、生存、複製を完全にサポートする生理学的に関連する環境を提供するため、バイオプリンティングなどの生体医用アプリケーション向けの潜在的な材料となっています {svg_2}.
作用機序
Target of Action
The primary target of Fmoc-Glu-AMC is the amine group of an amino acid. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS). This allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support .
Pharmacokinetics
The pharmacokinetics of probes like this compound can be dependent on the fluorophore conjugated to the ligand and can vary widely . This suggests that the appropriate introduction of linker entities may be necessary to improve the pharmacokinetics of such compounds .
Result of Action
The use of the Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which can be influenced by the surrounding environment .
生化学分析
Biochemical Properties
Fmoc-Glu-AMC plays a role in biochemical reactions, particularly in peptide synthesis . The Fmoc group protects the amino group during peptide bond formation, while the AMC group can be used to monitor the reaction due to its fluorescent properties . The nature of these interactions involves the formation and breaking of covalent bonds during the synthesis process .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of proteins. Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific peptides being synthesized and are not directly caused by this compound itself .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, allowing it to form peptide bonds without reacting with other groups. Once the peptide bond is formed, the Fmoc group can be removed, often using a base such as piperidine . The AMC group, being fluorescent, can be used to monitor the progress of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during a peptide synthesis reaction. Initially, the Fmoc group protects the amino group, but it is later removed to allow for peptide bond formation . The compound’s stability, degradation, and long-term effects on cellular function would depend on the specific conditions of the experiment .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those that form and break peptide bonds. The Fmoc group can be removed by enzymes or chemical agents, allowing the glutamic acid to participate in peptide bond formation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including the specific properties of the compound and the characteristics of the biological system in which it is used. As a relatively large and complex molecule, it may require specific transporters to move across cell membranes .
Subcellular Localization
The subcellular localization of this compound would likely depend on the specific context in which it is used. In the context of peptide synthesis, it would be found wherever these reactions are taking place, which is typically in the cytosol . The final location of the peptides produced could vary widely depending on their specific roles and targeting signals .
特性
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSEJHFHIETMV-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














